2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
The compound 2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core substituted with methoxy groups at the 2- and 3-positions of the benzamide moiety and a 4-methoxyphenyl group at the thienopyrazole ring. This structure combines aromatic methoxy substituents with a fused heterocyclic system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-26-14-9-7-13(8-10-14)24-20(16-11-29-12-17(16)23-24)22-21(25)15-5-4-6-18(27-2)19(15)28-3/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXKSTQOMJUCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=C(C(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.
Coupling with benzamide: The final step involves coupling the thieno[3,4-c]pyrazole intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI.HCl and DMAP in anhydrous dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2,3-Dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)
Key Structural Differences :
- Benzamide Substitution: Rip-B () contains a 2-hydroxy group on the benzamide, whereas the target compound has 2,3-dimethoxy substituents. The hydroxy group in Rip-B can act as a hydrogen bond donor, while methoxy groups are primarily lipophilic and hydrogen bond acceptors .
- Core Heterocycle: Rip-B lacks the thieno[3,4-c]pyrazole ring, instead featuring a flexible ethyl linker to the 4-methoxyphenyl group. The rigid thienopyrazole core in the target compound may enhance binding specificity to planar biological targets.
Physicochemical Properties :
- Rip-B has a melting point of 96°C , influenced by intermolecular hydrogen bonding via its hydroxy group. The target compound’s methoxy groups and rigid core may elevate its melting point due to enhanced crystallinity, though experimental data are unavailable .
4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-Triazole Derivatives
Key Structural Differences :
- Heterocyclic Core: The triazole derivative () contains a 1,2,4-triazole ring, whereas the target compound features a thieno[3,4-c]pyrazole.
- Substituents: The triazole derivative is substituted with 2,4-dichlorophenoxy groups, which are highly lipophilic and electron-withdrawing. In contrast, the target compound’s methoxy groups are electron-donating, possibly altering solubility and metabolic stability .
Hydrogen Bonding and Crystallinity ()
The target compound’s methoxy groups and amide linkage may participate in C=O⋯H–N or C–H⋯O hydrogen bonds, akin to patterns observed in benzamide derivatives. The thienopyrazole core’s planar geometry could promote π-π stacking, offsetting this limitation .
Comparative Data Table
Research Implications
- Biological Activity: The target compound’s thienopyrazole core and methoxy substituents may enhance selectivity for kinase or protease targets compared to Rip-B’s flexible ethyl linker or the triazole derivative’s chlorinated groups.
- Solubility and Bioavailability : Methoxy groups could improve lipid membrane permeability relative to Rip-B’s polar hydroxy group, though crystallization tendencies might reduce solubility .
Biological Activity
2,3-Dimethoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a thieno[3,4-c]pyrazole moiety, which is known for its diverse biological properties, including anti-inflammatory and anticancer effects. This article aims to provide a detailed overview of the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Thieno[3,4-c]pyrazole ring : A heterocyclic structure that contributes to its biological activity.
- Methoxy groups : These groups enhance the compound's solubility and may influence its interaction with biological targets.
- Benzamide moiety : Known for its role in drug design, particularly in enhancing binding affinity to target proteins.
The mechanism of action for this compound involves:
- Targeting specific enzymes or receptors : The compound may interact with various molecular targets within cancer cells, leading to modulation of signaling pathways associated with cell proliferation and survival.
- Induction of apoptosis : Preliminary studies suggest that this compound may promote programmed cell death in malignant cells, which is a critical feature for anticancer agents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxic effects:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.46 | Induces apoptosis |
| NCI-H460 | 0.39 | Inhibits cell proliferation |
| SF-268 | 31.5 | Disrupts microtubule dynamics |
| HCC827 | 6.26 | Binds to DNA and inhibits replication |
| NCI-H358 | 6.48 | Modulates cell cycle regulators |
These results indicate that the compound exhibits significant cytotoxicity across multiple cancer types, suggesting its potential as a therapeutic agent.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. Studies have demonstrated that it can inhibit pro-inflammatory cytokines in vitro, which could be beneficial in treating inflammatory diseases.
Case Studies
-
Study on MCF7 Cell Line :
- Researchers investigated the effect of this compound on MCF7 breast cancer cells.
- Results indicated a significant reduction in cell viability at concentrations as low as 0.46 µM.
- Mechanistic studies suggested that the compound activates apoptotic pathways through caspase activation.
-
NCI-H460 Lung Cancer Study :
- A study focusing on non-small cell lung cancer (NSCLC) demonstrated that the compound inhibited cell growth at an IC50 of 0.39 µM.
- The study revealed that treatment led to G2/M phase arrest and subsequent apoptosis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
